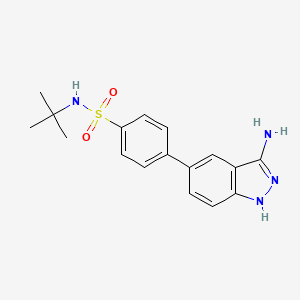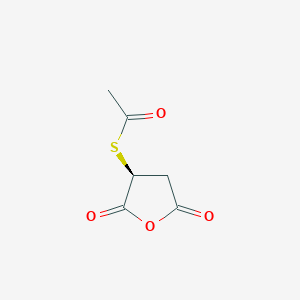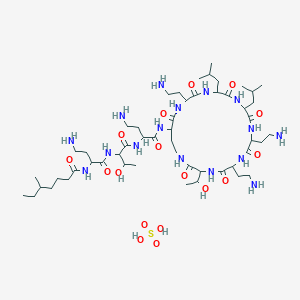
(S,Z)-3-((E)-2-((1R,3AS,7aR)-1-((2R,5R,E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
24-epi-25-hydroxyvitamin D2, also known as 24-epi-25-hydroxyergocalciferol, is a metabolite of vitamin D2. It is an epimer of 25-hydroxyvitamin D2, differing only at the C-24 position. This compound plays a significant role in the metabolism of vitamin D and is involved in various biological processes, including calcium homeostasis and bone health.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 24-epi-25-hydroxyvitamin D2 typically involves the hydroxylation of vitamin D2 at the C-25 position, followed by epimerization at the C-24 position. The reaction conditions often include the use of specific enzymes or chemical reagents that facilitate the hydroxylation and epimerization processes .
Industrial Production Methods
Industrial production of 24-epi-25-hydroxyvitamin D2 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chromatographic purification and crystallization to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
24-epi-25-hydroxyvitamin D2 undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various hydroxylated and epimerized derivatives of vitamin D2, which have distinct biological activities and applications .
Applications De Recherche Scientifique
24-epi-25-hydroxyvitamin D2 has numerous scientific research applications, including:
Chemistry: Used as a standard for analytical methods to quantify vitamin D metabolites.
Biology: Studied for its role in calcium homeostasis and bone metabolism.
Medicine: Investigated for its potential therapeutic effects in conditions related to vitamin D deficiency.
Industry: Utilized in the production of vitamin D supplements and fortified foods .
Mécanisme D'action
The mechanism of action of 24-epi-25-hydroxyvitamin D2 involves its interaction with the vitamin D receptor (VDR) in target cells. Upon binding to VDR, it modulates the expression of genes involved in calcium and phosphate homeostasis, thereby influencing bone health and other physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
25-hydroxyvitamin D2: The non-epimerized form, which is also a metabolite of vitamin D2.
25-hydroxyvitamin D3: A metabolite of vitamin D3, differing in its side chain structure.
24,25-dihydroxyvitamin D2: Another hydroxylated derivative of vitamin D2
Uniqueness
24-epi-25-hydroxyvitamin D2 is unique due to its specific epimerization at the C-24 position, which imparts distinct biological activities compared to its non-epimerized counterparts. This uniqueness makes it valuable for research and therapeutic applications .
Propriétés
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h9,11-13,20-21,24-26,29-30H,1,7-8,10,14-18H2,2-6H3/b11-9+,22-12+,23-13-/t20-,21-,24+,25-,26+,28-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKIIUAXZGLUND-QVKZFZTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl (Z)-2-acetamido-3-[4-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B8037465.png)
![methyl (Z)-2-acetamido-3-[4-(2-methylpropyl)phenyl]prop-2-enoate](/img/structure/B8037480.png)










![[4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-yl]azanium;chloride](/img/structure/B8037564.png)

